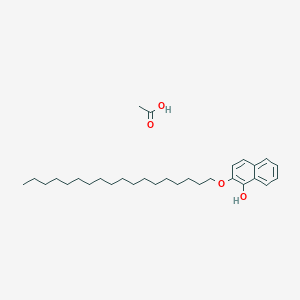

Acetic acid;2-octadecoxynaphthalen-1-ol

Description

Structure

2D Structure

Properties

CAS No. |

138555-74-5 |

|---|---|

Molecular Formula |

C30H48O4 |

Molecular Weight |

472.7 g/mol |

IUPAC Name |

acetic acid;2-octadecoxynaphthalen-1-ol |

InChI |

InChI=1S/C28H44O2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-30-27-23-22-25-20-17-18-21-26(25)28(27)29;1-2(3)4/h17-18,20-23,29H,2-16,19,24H2,1H3;1H3,(H,3,4) |

InChI Key |

LOKBLZPCDYBIBT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=C(C2=CC=CC=C2C=C1)O.CC(=O)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Naphthalene Phenol Ether Systems, with a Focus on 2 Octadecoxynaphthalen 1 Ol Analogues

Regioselective Etherification Strategies for Naphthalene (B1677914) Phenols

The selective functionalization of one hydroxyl group in a dihydroxynaphthalene system is a key challenge in the synthesis of compounds like 2-octadecoxynaphthalen-1-ol. Achieving high regioselectivity is crucial to avoid the formation of isomeric byproducts and to ensure efficient and high-yielding synthetic routes.

Application of Williamson Ether Synthesis in Long-Chain Alkoxy Naphthalene Formation

The Williamson ether synthesis is a cornerstone of ether formation and remains a widely used method for the preparation of both symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com This classical S\textsubscriptN2 reaction involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing long-chain alkoxy naphthalenes, this method is of significant interest.

The general approach involves the deprotonation of a suitable naphthalenol precursor, such as 1,2-dihydroxynaphthalene, to form a naphthoxide ion. This is typically achieved using a strong base. The resulting nucleophilic naphthoxide then displaces a halide from a long-chain alkyl halide, such as 1-bromooctadecane (B154017) or 1-iodooctadecane, to form the desired ether linkage. For the introduction of long carbon chain alkyl groups, brominated or iodinated alkanes are often the preferred alkylating agents.

Several factors influence the success and regioselectivity of the Williamson ether synthesis in this context. The choice of base and solvent is critical. Strong bases are required to generate the alkoxide, and the reaction conditions should be anhydrous to prevent unwanted side reactions. Non-protic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed. The reactivity of the alkyl halide also plays a role, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.

A key challenge in the synthesis of 2-octadecoxynaphthalen-1-ol from 1,2-dihydroxynaphthalene is controlling the regioselectivity of the alkylation. The two hydroxyl groups on the naphthalene ring have different acidities and steric environments, which can be exploited to favor the formation of the 2-alkoxy isomer. Careful control of reaction conditions, such as temperature and the stoichiometry of the base, is essential to achieve the desired regioselectivity.

Table 1: Key Parameters in Williamson Ether Synthesis for Long-Chain Alkoxy Naphthalenes

| Parameter | Description |

| Naphthalenol Precursor | Typically a dihydroxynaphthalene, such as 1,2-dihydroxynaphthalene. |

| Alkylating Agent | A long-chain primary alkyl halide, e.g., 1-bromooctadecane or 1-iodooctadecane. |

| Base | A strong base to deprotonate the naphthalenol, e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃). |

| Solvent | A polar aprotic solvent, such as DMF or DMSO, is commonly used. |

| Reaction Conditions | Anhydrous conditions are crucial to prevent side reactions. Temperature and reaction time are optimized to maximize yield and regioselectivity. |

Development of Alternative Alkylation Approaches for Naphthalene Phenols

While the Williamson ether synthesis is a robust method, alternative alkylation strategies have been developed to address some of its limitations, such as the need for strong bases and the potential for competing elimination reactions with certain substrates.

One notable alternative is the Mitsunobu reaction . This reaction allows for the conversion of an alcohol to an ether under milder, neutral conditions. The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The Mitsunobu reaction is known for its high degree of stereochemical control, proceeding with inversion of configuration at the alcohol carbon. While this is less relevant for the synthesis of 2-octadecoxynaphthalen-1-ol from an achiral precursor, the mild conditions can be advantageous, particularly for sensitive substrates.

Another approach involves phase-transfer catalysis (PTC) . This technique can enhance the rate and efficiency of the Williamson ether synthesis by facilitating the transfer of the alkoxide from an aqueous or solid phase to an organic phase where the alkylating agent is dissolved. Quaternary ammonium (B1175870) salts are commonly used as phase-transfer catalysts. PTC can allow for the use of weaker bases and milder reaction conditions, making it a more environmentally friendly option.

Advanced Coupling Reactions for Naphthalene Core Functionalization

In addition to direct alkylation methods, advanced cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds and the functionalization of the naphthalene core. These methods often offer greater functional group tolerance and milder reaction conditions compared to traditional methods.

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl ethers. Traditionally, this reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern variations of the Ullmann condensation utilize soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. This method can be applied to the synthesis of naphthalene-based ethers by coupling a naphthalenol with an appropriate aryl or alkyl halide.

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds. While primarily known for C-N bond formation, modifications of this reaction allow for the efficient coupling of alcohols and phenols with aryl halides. This methodology offers a broad substrate scope and high functional group tolerance. For the synthesis of 2-octadecoxynaphthalen-1-ol analogues, a suitably protected bromonaphthalenol could be coupled with a long-chain alcohol.

The Chan-Lam coupling is another valuable copper-catalyzed cross-coupling reaction that forms C-O bonds between boronic acids and alcohols or phenols. A key advantage of the Chan-Lam coupling is that it can often be performed at room temperature and is tolerant of air and moisture, simplifying the experimental setup.

Table 2: Comparison of Advanced Coupling Reactions for Naphthalene Etherification

| Reaction | Catalyst | Coupling Partners | Key Advantages |

| Ullmann Condensation | Copper | Naphthalenol and Alkyl/Aryl Halide | Applicable for aryl ether synthesis, with modern protocols offering milder conditions. |

| Buchwald-Hartwig C-O Coupling | Palladium | Naphthalenol/Alkoxide and Aryl Halide | Broad substrate scope and high functional group tolerance. |

| Chan-Lam Coupling | Copper | Naphthalenol and Boronic Acid | Mild reaction conditions (often room temperature), tolerance to air and moisture. |

Stereochemical Control and Chiral Synthesis of Naphthalene-Based Ethers

While 2-octadecoxynaphthalen-1-ol itself is not chiral, the principles of stereochemical control are crucial in the synthesis of more complex naphthalene-based ethers that may possess stereogenic centers. The development of asymmetric synthetic methods allows for the preparation of enantiomerically pure compounds, which is often essential for their application in pharmaceuticals and materials science.

Asymmetric synthesis of chiral naphthalene-based ethers can be achieved through various strategies. One approach involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For example, chiral ligands can be employed in transition metal-catalyzed coupling reactions to induce enantioselectivity.

Another strategy involves the use of chiral starting materials. A chiral naphthalenol precursor can be resolved into its enantiomers before being subjected to etherification reactions. Alternatively, a chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemistry of subsequent transformations, and then later removed.

Catalyst Development for Efficient Naphthalene Etherification and Alkylation Reactions

The development of novel and efficient catalysts is a key driver of innovation in synthetic organic chemistry. In the context of naphthalene etherification and alkylation, several classes of catalysts have shown significant promise.

Ionic liquids have emerged as versatile solvents and catalysts for a range of organic transformations. Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them attractive alternatives to traditional volatile organic solvents. In the context of naphthalene alkylation, acidic ionic liquids can act as both the solvent and the catalyst, promoting Friedel-Crafts type alkylations. For etherification reactions, ionic liquids can serve as effective reaction media, enhancing reaction rates and facilitating product separation.

Zeolites are microporous aluminosilicate (B74896) minerals that are widely used as catalysts in the petrochemical industry. Their well-defined pore structures can impart shape selectivity to chemical reactions, favoring the formation of specific isomers. In the alkylation of naphthalenes, zeolites can be used to control the regioselectivity of the reaction, preferentially forming the desired 2,6-dialkylnaphthalene isomers, for example. For the synthesis of 2-octadecoxynaphthalen-1-ol, shape-selective zeolites could potentially be employed to favor alkylation at the 2-position of a dihydroxynaphthalene precursor.

Green Chemistry Approaches in Naphthalene-Phenol-Ether Synthesis

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. In the synthesis of naphthalene-phenol-ethers, several green chemistry approaches can be applied.

Microwave-assisted synthesis has been shown to significantly accelerate reaction rates, often leading to higher yields and reduced side product formation compared to conventional heating methods. The use of microwave irradiation can be particularly beneficial for the Williamson ether synthesis and various coupling reactions, allowing for shorter reaction times and potentially the use of less harsh conditions.

The use of greener solvents is another important aspect of green chemistry. Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or even solvent-free conditions, can significantly reduce the environmental footprint of a synthetic process. For instance, Williamson ether synthesis has been successfully carried out in aqueous media using surfactants to facilitate the reaction between the water-insoluble reactants.

Furthermore, the development of catalytic processes that can be run with high atom economy and allow for the easy recovery and reuse of the catalyst are central to green chemistry. The use of solid-supported catalysts, such as zeolites or polymers, can simplify product purification and catalyst recycling.

Continuous-Flow Chemistry Applications in Scalable Synthesis of Long-Chain Naphthalene Derivatives

The transition from traditional batch processing to continuous-flow chemistry represents a significant advancement in the synthesis of complex organic molecules, including long-chain naphthalene derivatives analogous to 2-octadecoxynaphthalen-1-ol. This modern synthetic approach offers numerous advantages, such as enhanced heat and mass transfer, precise control over reaction parameters, improved safety profiles, and streamlined scalability. nih.govmt.com These benefits are particularly relevant for the synthesis of naphthalene-phenol-ether systems incorporating long alkyl chains, where issues of solubility, reaction rate, and product purity can be challenging in conventional batch reactors.

Continuous-flow systems, by their nature, provide a higher surface-area-to-volume ratio, which facilitates rapid heating and cooling, thereby enabling better temperature control and minimizing the formation of byproducts. nih.gov The ability to precisely manage residence times, stoichiometry, and reaction temperatures allows for the optimization of reaction conditions to achieve higher yields and selectivities. nih.govmt.com For long-chain naphthalene derivatives, this can translate to a more efficient and reproducible synthesis process, which is crucial for industrial-scale production.

Detailed research into related long-chain naphthalene derivatives has demonstrated the potential of continuous-flow methodologies. For instance, the synthesis of long-chain alkylated naphthalenes has been successfully achieved in a continuous-flow microreaction system. rsc.org This research highlights the significant improvements in reaction efficiency that can be attained.

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis of Long-Chain Alkylated Naphthalenes

| Parameter | Batch Process (Conventional) | Continuous-Flow Process |

|---|---|---|

| Reaction Time | Several hours | < 60 seconds |

| Temperature | Often elevated | 30 °C (Mild) |

| Yield | Variable | > 99% |

| Catalyst | Various solid acids | Me₃NHCl–AlCl₃ ionic liquid |

| Scalability | Challenging | Readily scalable |

Data derived from studies on analogous long-chain naphthalene derivatives. rsc.org

The data clearly illustrates the transformative potential of continuous-flow chemistry. The dramatic reduction in reaction time from hours to under a minute, coupled with a significant increase in yield at a much milder temperature, underscores the efficiency of this approach. rsc.org The use of ionic liquids as catalysts within these systems further contributes to a more sustainable and efficient process. rsc.org

The inherent safety benefits of continuous-flow reactors are also a critical consideration for scalable synthesis. mt.commt.com By confining hazardous reagents and reactions to small, enclosed volumes, the risks associated with handling large quantities of reactive materials are significantly mitigated. mt.com This is particularly pertinent for reactions that are highly exothermic or involve toxic reagents.

In the context of producing long-chain naphthalene derivatives, continuous-flow chemistry offers a robust and efficient alternative to traditional batch methods. The precise control over reaction parameters allows for the synthesis of high-purity products with improved yields and significantly shorter reaction times.

Table 2: Key Research Findings in Continuous-Flow Synthesis of Naphthalene Derivatives

| Naphthalene Derivative Type | Key Findings | Reference |

|---|---|---|

| Long-Chain Alkylated Naphthalenes | High yield (>99%) achieved in under 60 seconds at 30°C using an ionic liquid catalyst. The system is easily scalable. | rsc.org |

| Naphthalene-Diimide Conjugated Polymers | Continuous-flow synthesis resulted in higher molecular weight, lower polydispersity, and improved electron mobility compared to batch synthesis. | rsc.org |

| Isotopically Labeled Naphthalene Derivatives | Flow reactor conditions improved the yield of a key rearrangement step from 56% (batch) to 62%. | nih.gov |

These findings collectively suggest that the application of continuous-flow chemistry to the synthesis of 2-octadecoxynaphthalen-1-ol and its analogues is a promising avenue for developing a scalable, efficient, and safe manufacturing process. The ability to achieve high yields in short reaction times under mild conditions presents a compelling case for the adoption of this technology in the production of sophisticated naphthalene-phenol-ether systems.

Computational and Theoretical Investigations on Naphthalene Phenol Ether Molecular Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of naphthalene-phenol-ether systems. These methods provide insights into the distribution of electron density, molecular orbital energies, and electrostatic potential, which are crucial for understanding the molecule's behavior.

For a molecule like "Acetic acid;2-octadecoxynaphthalen-1-ol," DFT calculations could predict key electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are of particular interest, as their energy gap is a determinant of the molecule's kinetic stability and chemical reactivity. samipubco.comsamipubco.com A smaller HOMO-LUMO gap generally suggests higher reactivity. samipubco.com

Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from these calculations to predict how the molecule will interact with other chemical species. Furthermore, DFT can be used to simulate spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound. samipubco.comsamipubco.com

Table 1: Predicted Electronic Properties of a Generic Naphthalene-Phenol-Ether System using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates the polarity of the molecule |

Molecular Dynamics Simulations for Conformational Dynamics and Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules over time. For a flexible molecule such as "this compound," which possesses a long alkoxy chain, MD simulations can reveal the accessible conformations and the transitions between them. This is critical for understanding how the molecule's shape influences its interactions and functions.

MD simulations can also be employed to study self-assembly processes, where individual molecules aggregate to form larger, organized structures. By simulating a system containing multiple molecules of the naphthalene-phenol-ether, it is possible to observe how they interact and arrange themselves in different environments. These simulations can provide valuable information on the formation of micelles, bilayers, or other supramolecular assemblies, which are often driven by a combination of intermolecular forces.

Modeling of Intermolecular Interactions in Naphthalene-Alkoxy-Phenol Assemblies (e.g., Hydrogen Bonding, π-π Stacking, Van der Waals Forces)

The assembly of naphthalene-alkoxy-phenol molecules into larger structures is governed by a variety of non-covalent intermolecular interactions. Computational modeling is essential for dissecting the contributions of these different forces.

Hydrogen Bonding: The hydroxyl group of the phenol (B47542) and the carbonyl group of the acetic acid moiety can act as hydrogen bond donors and acceptors, respectively. These interactions are highly directional and play a significant role in determining the specific arrangement of molecules in an assembly. utwente.nl

π-π Stacking: The aromatic naphthalene (B1677914) core can engage in π-π stacking interactions with other aromatic systems. The geometry of this stacking (e.g., face-to-face, parallel-displaced) influences the electronic properties of the assembly. nih.govnist.gov

Van der Waals Forces: The long octadecyloxy chain will primarily interact through weaker van der Waals forces. While individually weak, the cumulative effect of these interactions over a large surface area can be substantial and is often a driving force for the self-assembly of amphiphilic molecules. rsc.org

Computational methods can quantify the strength of these interactions and provide a detailed picture of the energetic landscape of the molecular assembly.

Reaction Mechanism Elucidation and Transition State Analysis for Synthetic Pathways

Theoretical chemistry provides invaluable tools for understanding the mechanisms of chemical reactions. For the synthesis of "this compound," computational methods can be used to explore potential reaction pathways. This involves identifying the reactants, products, and any intermediate species, as well as the transition states that connect them.

Prediction of Supramolecular Architectures and Their Thermodynamic Stability

Building on the understanding of intermolecular interactions, computational methods can be used to predict the likely supramolecular architectures that "this compound" might form. nih.govnih.govresearchgate.net These could range from simple dimers to more complex aggregates like nanotubes or vesicles, depending on the balance of the various non-covalent forces.

By calculating the free energy of formation for different potential architectures, their thermodynamic stability can be assessed. This allows for the prediction of which structures are most likely to be observed under different conditions (e.g., in different solvents or at different temperatures). These predictions can guide experimental efforts to create novel materials with desired properties based on the self-assembly of these molecular building blocks.

Supramolecular Assembly and Self Organization of 2 Octadecoxynaphthalen 1 Ol and Analogous Long Chain Naphthalene Derivatives

Mechanisms of Molecular Self-Assembly in Solution and at Interfaces

The self-assembly of long-chain naphthalene (B1677914) derivatives is primarily driven by a combination of non-covalent interactions. In aqueous solutions, the hydrophobic effect is a major contributor, causing the long alkyl chains to segregate from water molecules and aggregate. This process minimizes the disruption of the hydrogen-bonding network of water.

Concurrently, π-π stacking interactions between the electron-rich naphthalene cores play a crucial role in the directional arrangement of these molecules. nih.govnih.gov These interactions, along with van der Waals forces between the alkyl chains, contribute to the stability of the resulting supramolecular structures. At interfaces, such as the air-water or liquid-solid interface, these molecules can form highly ordered monolayers. acs.org The balance between substrate-molecule and molecule-molecule interactions dictates the final assembled structure.

Hydrogen bonding, particularly involving the phenolic hydroxyl group in derivatives like 2-octadecoxynaphthalen-1-ol, can also direct the assembly process, leading to specific orientations and packing arrangements. bohrium.comnih.gov The interplay of these forces allows for the formation of a diverse range of supramolecular architectures.

Formation of Ordered Structures (e.g., Micelles, Vesicles, Lamellar Phases)

Depending on the molecular structure, concentration, and solvent conditions, long-chain naphthalene derivatives can form various ordered structures. Naphthalene dipeptide derivatives, for instance, have been shown to form tubular micelles in a chirality-dependent manner. nih.govnih.gov These micelles can further entangle to form supramolecular gels. nih.govnih.gov

Vesicles, which are enclosed bilayer structures, can also be formed, particularly by bolaamphiphiles where a naphthalene diimide core is functionalized with hydrophilic groups at both ends. acs.org The transition between micelles and vesicles can sometimes be induced by external stimuli or the addition of other molecules. pku.edu.cn In the solid state or in concentrated solutions, lamellar phases are common, where layers of interdigitated molecules are stabilized by interactions between the naphthalene cores and the alkyl chains.

The morphology of the assembled structures can be quite diverse, ranging from nanorods and nanofibers to nanosheets and helical tapes. acs.org For example, a naphthalene diimide bolaamphiphile with glutamic acid head groups was found to form different microstructures when co-assembled with various biologically important amines like cyclam, spermine, and melamine. rmit.edu.au

| Naphthalene Derivative Type | Observed Structures | Driving Forces |

|---|---|---|

| Naphthalene dipeptides | Tubular micelles, supramolecular gels | π-π stacking, hydrogen bonding |

| Naphthalene diimide (NDI) bolaamphiphiles | Vesicles, nanorods, nanofibers | Hydrophobic interactions, hydrogen bonding |

| NDI-lysine amphiphiles | Nanotubes, helical tapes | pH-dependent self-assembly |

Influence of Alkyl Chain Length and Architecture on Supramolecular Ordering and Phase Behavior

The length and architecture of the alkyl chain are critical parameters that significantly influence the self-assembly process and the resulting phase behavior. nih.gov Generally, longer alkyl chains lead to stronger van der Waals interactions and a more pronounced hydrophobic effect, which can favor the formation of more ordered structures at lower concentrations. mdpi.com

Studies on monoalkoxynaphthalene-naphthalimide donor-acceptor dyads have shown that the alkyl side chain length affects their self-assembly and thermochromic properties in the solid state. researchgate.net Similarly, for poly(9,9-dialkylfluorene)s in solution, the length of the alkyl side chains exhibits an odd-even effect on the structure of the resulting sheet-like assemblies. uc.pt

The introduction of branching or unsaturation in the alkyl chain can disrupt the packing efficiency, leading to changes in the morphology and stability of the supramolecular aggregates. For instance, the presence of internal double bonds in long-chain naphthalenediimides was found to be a key factor in achieving long-range order in self-assembled monolayers on surfaces. acs.org

| Compound Class | Observation |

|---|---|

| 3-hydroxy-2-naphthoate esters | Luminescence maxima in solution increase with increasing alkyl chain length. researchgate.net |

| Aminoalkyl cellulose | Particle size and ζ-potential of micelles can be regulated by the chain length of aminoalkyl groups. nih.gov |

| Poly(9,9-dialkylfluorene)s | An odd-even dependence of the side chain length on the morphology of sheetlike assemblies is observed. uc.pt |

Role of Naphthalene Core and Phenolic/Ether Linkages in Driving Self-Assembly

The naphthalene core is not merely a passive component of these amphiphiles; it actively directs the self-assembly through several mechanisms. Its large, planar, and electron-rich aromatic surface promotes strong π-π stacking interactions, which are highly directional and contribute to the formation of ordered, one-dimensional aggregates. thieme-connect.com The photophysical properties of the naphthalene unit, such as its fluorescence, are often sensitive to the degree of aggregation and the packing arrangement, making it a useful probe for studying the self-assembly process.

The phenolic hydroxyl group and the ether linkage in molecules like 2-octadecoxynaphthalen-1-ol introduce polarity and the capacity for hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of specific hydrogen-bonded networks that can reinforce the supramolecular structure. The ether linkage provides flexibility, allowing the molecule to adopt conformations that are favorable for efficient packing.

Host-Guest Chemistry and Molecular Recognition Phenomena with Naphthalene-Based Macrocycles

Naphthalene units can be incorporated into larger macrocyclic structures, creating hosts with well-defined cavities capable of recognizing and binding guest molecules. researchgate.net These naphthalene-based macrocycles, such as calix[n]naphthalenes and naphthotubes, exhibit unique host-guest properties due to their π-rich cavities and potential for functionalization. researchgate.netrsc.org

For example, a water-soluble naphthalene-based macrocycle bearing anionic carboxylato groups has been shown to strongly bind cationic guests with association constants in the range of 10⁶–10⁷ M⁻¹. rsc.orgrsc.org The binding is often driven by a combination of electrostatic interactions, hydrophobic effects, and cation-π interactions between the guest and the naphthalene walls of the host. acs.orgacs.org

The conformational flexibility of some naphthalene-based macrocycles allows them to adapt to the shape and size of the guest, enhancing binding affinity and selectivity. nih.gov This adaptive behavior is crucial for their application in areas such as sensing, catalysis, and drug delivery. rsc.org The molecular recognition process can often be monitored by changes in the fluorescence of the naphthalene units upon guest binding. nih.gov

Dynamic Supramolecular Systems and Reversible Assembly Processes

A key feature of supramolecular systems is their dynamic and reversible nature. The non-covalent interactions holding the assembly together are weaker than covalent bonds, allowing for the disassembly and reassembly of the structures in response to external stimuli such as changes in temperature, pH, solvent polarity, or the presence of specific chemical species. researchgate.netnih.gov

Amphiphilic naphthalene diimide derivatives have been shown to exhibit reversible vapochromism, where their fluorescence color changes in response to solvent vapor. researchgate.netias.ac.in This phenomenon is attributed to a dynamic reorganization of the molecular packing within the self-assembled state. researchgate.net The ability to control the assembly and disassembly process is essential for the development of "smart" materials and systems with tunable properties.

The reversible binding of guest molecules to naphthalene-based macrocycles is another example of dynamic supramolecular behavior. bohrium.comnih.gov The equilibrium between the free host and the host-guest complex can be shifted by changing the conditions, allowing for the controlled uptake and release of the guest. This dynamic nature is fundamental to many biological processes and is a key goal in the design of artificial molecular systems.

Advanced Materials Applications of Naphthalene Alkoxy Phenol Derivatives Non Pharmacological Focus

Organic Electronics and Optoelectronic Materials (e.g., Organic Thin-Film Transistors, Fluorescent Materials)

The naphthalene (B1677914) core is an intrinsically fluorescent and semiconducting moiety, making it a foundational building block for organic electronic and optoelectronic materials. Derivatives are often explored for their potential in applications such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).

The introduction of a long alkoxy chain, such as the octadecyloxy group in 2-octadecoxynaphthalen-1-ol, serves multiple functions. It significantly enhances the solubility of the rigid naphthalene core in organic solvents, which is crucial for solution-based processing of electronic devices. Furthermore, the long alkyl chain can influence the solid-state packing and thin-film morphology of the material, which are critical parameters for charge transport and luminescence efficiency. In some systems, long alkyl chains have been shown to inhibit detrimental face-to-face stacking of molecules, promoting long-wavelength fluorescence in the solid state. rsc.org

Research into related naphthalene derivatives demonstrates their utility as fluorescent materials. For instance, various 3-hydroxy-2-naphthoate esters exhibit strong fluorescence in the solid state, with emission maxima dependent on the molecular packing and intermolecular interactions. researchgate.net The combination of the naphthalene ring, which acts as a chromophore, with other functional groups allows for the tuning of photophysical properties like emission wavelength, quantum yield, and fluorescence lifetime. researchgate.net Naphthalimide derivatives with donor-acceptor structures and long alkyl chains have been developed as advanced dyes with long-wavelength emission and large Stokes shifts, properties desirable for high-contrast imaging and sensing. rsc.org

Table 1: Photophysical Properties of Selected Naphthalene-Based Compounds

| Compound Class | Key Structural Features | Observed Properties | Potential Application |

|---|---|---|---|

| 3-hydroxy-2-naphthoate esters | Naphthalene core, ester and hydroxyl groups | Solid-state fluorescence emission maxima between 388-432 nm; quantum yields up to 8.76%. researchgate.net | Solid-state lighting, fluorescent markers |

| Naphthalimide derivatives | Naphthalimide core, D-π-A structure, long alkyl chains | Long-wavelength emission (up to 831 nm), large Stokes shifts (up to 383 nm), long fluorescence lifetimes (up to 7.28 ns). rsc.org | Bio-imaging, viscosity sensors |

| Aminonaphthols | Naphthalene core, amino and hydroxyl groups | pH-dependent photoacidity and fluorescence emission. rsc.org | pH-sensitive fluorescent probes |

Responsive Materials and Sensor Development (e.g., pH Indicators, Chemosensors)

The naphthol moiety (a hydroxyl group on a naphthalene ring) is a well-established functional unit in the design of chemical sensors and responsive materials. The phenolic proton is acidic and can be abstracted or engaged in hydrogen bonding, while the oxygen atom can coordinate with metal ions. These interactions often lead to a detectable change in the molecule's photophysical properties, such as a "turn-on" or "turn-off" of fluorescence or a shift in color (chromism).

Naphthol-based compounds have been successfully developed as selective chemosensors for various metal ions. For example, Schiff base derivatives of naphthol have been shown to exhibit a highly selective "off-on" fluorescence response in the presence of zinc ions (Zn²⁺) due to chelation-enhanced fluorescence (CHEF). nih.govnih.gov Similarly, a naphthol-based optical probe was synthesized for the detection of lead ions (Pb²⁺) in water, demonstrating the versatility of this scaffold for environmental monitoring. researchgate.net

Furthermore, the pH-sensitive nature of the phenol (B47542) group makes these compounds candidates for pH indicators. The protonation state of the hydroxyl group, and potentially other nearby functional groups, can dramatically alter the electronic structure and absorption/emission properties of the naphthalene ring system. rsc.org Compounds like α-Naphthol benzein are used commercially as pH indicators for non-aqueous titrations. cdhfinechemical.com The presence of the long octadecyloxy chain in a molecule like 2-octadecoxynaphthalen-1-ol could serve to anchor the sensor molecule within a hydrophobic environment, such as a polymer membrane or lipid bilayer, enabling pH or ion sensing at interfaces.

Table 2: Examples of Naphthol-Based Chemosensors

| Sensor Type | Target Analyte | Principle of Detection | Key Findings |

|---|---|---|---|

| Naphthol-based Schiff base | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Exhibits selective 'off-on-type' fluorescence. nih.gov |

| Naphthaldehyde-pyridinehydrazone | Zn²⁺ | 'Turn-on' fluorescence | High fluorescence enhancement (19-fold) with a detection limit of 0.17 µmol/L. nih.gov |

| 1-(acetylamino(2-chlorophenyl)methyl)-2-naphthol | Pb²⁺ | UV-Visible Spectroscopy | Forms a stable complex with Pb²⁺ ions, allowing for a detection limit of 28.0 ppm. researchgate.net |

| Aminonaphthols | H⁺ (pH) | Excited-State Proton Transfer (ESPT) | The photoacidity of the OH group can be switched 'on' or 'off' by changing the protonation state of a nearby amino group. rsc.org |

Surface Science and Interfacial Engineering Applications

The distinct amphiphilic character of 2-octadecoxynaphthalen-1-ol, combining a polar naphthol head group with a long, nonpolar octadecyl tail, makes it ideally suited for applications in surface science. Such molecules can spontaneously adsorb at interfaces or self-assemble on solid substrates to form ordered thin films, known as self-assembled monolayers (SAMs).

These organized layers can fundamentally alter the properties of a surface. The densely packed, long alkyl chains create a hydrophobic surface, which can be used for applications such as water-repellent coatings, corrosion inhibition, or low-friction surfaces. The orientation of the naphthalene head groups at the interface could also be controlled to tune the surface's optical or electronic properties. The ability to engineer surfaces at the molecular level is critical for a vast range of technologies, from biocompatible materials to microelectronics. nih.govnih.gov Studies on the self-assembly of long-chain alkanes and their derivatives on surfaces like graphite (B72142) have provided a fundamental understanding of the adsorbate-substrate interactions that govern the formation of these ordered structures. researchgate.net

Lubricants and Functional Additives (e.g., Alkylated Naphthalenes)

The class of compounds known as alkylated naphthalenes (ANs) are high-performance API Group V synthetic base oils and lubricant additives. lubesngreases.comkingindustries.com These fluids are prized for their exceptional thermal and thermo-oxidative stability, which stems from the ability of the electron-rich naphthalene ring to absorb and disperse energy, functioning much like an antioxidant. lubesngreases.com A molecule containing both a naphthalene core and a long alkyl chain, like the octadecyloxy group, shares the core structural features of ANs.

Alkylated naphthalenes are used to enhance the performance of other base oils (such as polyalphaolefins, or PAOs) or as the primary base fluid in demanding applications. researchgate.net Key benefits include:

Superior Stability : They exhibit outstanding resistance to thermal, oxidative, and hydrolytic degradation, extending lubricant lifetime at high temperatures and preventing varnish formation. kingindustries.comtandfonline.com

Enhanced Solvency : Compared to PAOs, which have low polarity, ANs possess good solubility characteristics, which helps to dissolve additives and prevent their depletion, as well as reduce seal shrinkage. lubesngreases.com

Low Volatility : ANs can reduce the volatility of a lubricant blend, which is critical for high-temperature applications like engine oils and chain lubricants. lubesngreases.com

The specific properties of an AN fluid can be tailored by varying the length and branching of the alkyl chains. lubesngreases.com For lubricant applications, alkyl groups with 12 to 24 carbon atoms are often preferred, placing the C18 octadecyl chain squarely in the desired range. google.com

Table 3: Performance Benefits of Alkylated Naphthalenes (ANs) in Lubricants

| Property | Benefit of AN Addition | Mechanism/Reason |

|---|---|---|

| Thermo-Oxidative Stability | Significantly improved; inhibits viscosity increase and varnish. lubesngreases.comkingindustries.com | The electron-rich naphthalene ring can absorb and disperse thermal energy. lubesngreases.com |

| Hydrolytic Stability | Excellent resistance to breakdown by water. kingindustries.comresearchgate.net | The stable aromatic structure is less susceptible to hydrolysis than esters. lubesngreases.com |

| Additive Solvency | Improved solubility for polar additives. lubesngreases.comgoogle.com | The aromatic naphthalene core increases the polarity of the base fluid. researchgate.net |

| Volatility | Reduced evaporation loss at high temperatures. lubesngreases.comtandfonline.com | ANs have inherently lower volatility and can synergistically reduce the volatility of the overall blend. lubesngreases.com |

Surfactant Design and Colloidal Science (e.g., Alkylnaphthalene Sulfonates)

Surfactants are amphiphilic molecules that reduce surface tension and are used as detergents, emulsifiers, and dispersing agents. The molecular architecture of 2-octadecoxynaphthalen-1-ol—a polar, hydrophilic head (the naphthol group) attached to a long, nonpolar, hydrophobic tail (the octadecyl chain)—is the quintessential structure of a surfactant. nih.gov

This structure would allow the molecule to self-assemble in water to form micelles or other aggregate structures above a certain concentration (the critical micelle concentration). These aggregates can encapsulate hydrophobic substances in their nonpolar core, enabling the solubilization of water-insoluble compounds. While alkylnaphthalene sulfonates are a common class of naphthalene-based surfactants, the fundamental amphiphilic nature of naphthalene-alkoxy-phenol derivatives suggests their potential in similar roles. pharmaguideline.com The design of such molecules, mimicking natural amphiphiles, is a key strategy in creating biocompatible and functional surfactant systems for various applications, including the formulation of stable nanodispersions. nih.govmdpi.com

Nanomaterials Fabrication through Controlled Self-Assembly

The spontaneous organization of molecules into well-defined, functional nanostructures is a cornerstone of bottom-up nanotechnology. nih.gov Molecules that combine rigid, interactive segments with flexible, passive segments are excellent candidates for self-assembly. In naphthalene-alkoxy-phenol derivatives, the flat, aromatic naphthalene ring can participate in π-π stacking interactions, while the phenol group can form directional hydrogen bonds. These specific interactions, combined with the more general hydrophobic forces from the long alkyl chain, can drive the molecules to assemble into ordered structures. nih.gov

Depending on the precise molecular design and solvent conditions, this self-assembly process can lead to the formation of nanofibers, nanobelts, helical structures, or nanotubes. jlu.edu.cnacs.org When these nano-objects entangle, they can immobilize the solvent, leading to the formation of a soft material known as a hydrogel (in water) or an organogel (in an organic solvent). Such self-assembled nanomaterials are being explored for applications ranging from tissue engineering scaffolds to controlled drug release systems. nih.govrsc.org

Elucidating Structure Function Relationships in 2 Octadecoxynaphthalen 1 Ol Systems for Material Performance

Correlation of Molecular Architecture with Supramolecular Properties and Macroscopic Behavior

The amphiphilic nature of 2-octadecoxynaphthalen-1-ol, which combines a rigid, aromatic naphthalene (B1677914) headgroup with a flexible, nonpolar octadecyl tail, is the primary driver of its self-assembly into ordered supramolecular structures. The specific geometry of the molecule, with the alkoxy and hydroxyl groups at the 2- and 1-positions respectively, creates a "kinked" or non-linear shape. This molecular architecture plays a critical role in determining the type and stability of the resulting liquid crystalline phases.

In related systems, such as 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines, the presence of the kinked naphthalene moiety is known to favor the formation of the nematic phase while suppressing more ordered smectic phases, especially with shorter alkyl chains (where n=3 to 8). mdpi.com However, as the alkyl chain length increases, the van der Waals interactions between the chains begin to dominate, promoting a higher degree of order. For instance, in the more linear naphthalene-2-yl-4-(alkoxy) benzoate (B1203000) series, derivatives with shorter chains (6 and 8 carbons) exhibit only a nematic phase, while those with longer chains (10 and 12 carbons) display both smectic A and nematic phases. scirp.orgscirp.org

Given its long 18-carbon chain, 2-octadecoxynaphthalen-1-ol is expected to exhibit significant intermolecular interactions between the alkyl tails, strongly favoring the formation of highly ordered smectic liquid crystal phases. The long octadecyl chains would tend to align in an interdigitated or bilayer fashion, leading to a lamellar structure characteristic of smectic phases. The phase transition temperatures are also heavily dependent on the chain length; generally, melting points and clearing points (the temperature at which the material becomes an isotropic liquid) tend to increase with longer alkyl chains, although this trend can be non-linear. mdpi.com The presence of the phenolic hydroxyl group adds another layer of complexity, as it can form intermolecular hydrogen bonds, which would further stabilize the supramolecular assembly and likely increase the phase transition temperatures.

The macroscopic behavior of materials based on this compound is a direct consequence of this self-assembly. The formation of these ordered, anisotropic liquid crystal phases can lead to materials with unique optical and mechanical properties, such as birefringence and responsiveness to external stimuli. libretexts.org

Table 1: Phase Transition Temperatures of Related 2-Alkoxynaphthalene Derivatives This table presents data for analogous compounds to illustrate the effect of alkyl chain length on liquid crystal behavior. Data for the exact target compound is not available.

| Compound Series | Alkyl Chain Length (n) | Phase Transitions on Cooling (°C) | Mesophase(s) |

|---|---|---|---|

| Naphthalene-2-yl-4-(alkoxy) benzoate | 6 | I → N (144.3) → Cr | Nematic |

| Naphthalene-2-yl-4-(alkoxy) benzoate | 8 | I → N (147.2) → Cr | Nematic |

| Naphthalene-2-yl-4-(alkoxy) benzoate | 10 | I → N (145.8) → SmA (135.1) → Cr | Nematic, Smectic A |

| Naphthalene-2-yl-4-(alkoxy) benzoate | 12 | I → N (144.1) → SmA (141.1) → Cr | Nematic, Smectic A |

Data sourced from Zoghaib, W., et al. (2022). scirp.orgscirp.org I = Isotropic, N = Nematic, SmA = Smectic A, Cr = Crystal.

Impact of Naphthalene Substitution Pattern on Electronic and Photophysical Behavior

The electronic and photophysical properties of naphthalene derivatives are highly sensitive to the position and nature of substituents on the aromatic core. The substitution pattern dictates the distribution of electron density in the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the energy gap and, consequently, the absorption and emission characteristics.

In naphthalene, electrophilic substitution occurs more readily at the 1-position (α-position) than the 2-position (β-position) because the carbocation intermediate for 1-substitution is better stabilized by resonance. libretexts.org However, the properties of the final substituted product depend on the electronic nature of the attached groups. The 2-octadecoxynaphthalen-1-ol molecule has an electron-donating alkoxy group (-OR) at the 2-position and an electron-donating hydroxyl group (-OH) at the 1-position. Both groups increase the electron density of the naphthalene ring through resonance, which typically raises the energy of the HOMO more significantly than the LUMO, leading to a reduction in the HOMO-LUMO gap. This reduction generally results in a bathochromic (red) shift in the absorption and fluorescence spectra compared to unsubstituted naphthalene.

Studies on substituted naphthalenes have shown that the position of substitution significantly influences these properties. For instance, the reactivity and spectral properties of 1-naphthol (B170400) and 2-naphthol (B1666908) are distinct. wikipedia.orgnih.gov The presence of two donating groups in the 1- and 2-positions would lead to a significant perturbation of the electronic structure. The alkoxy group at the 2-position and the hydroxyl group at the 1-position can lead to intramolecular hydrogen bonding, which can affect the planarity of the system and its photophysical properties.

In general, alkoxy-substituted arenes can lead to lower fluorescence quantum yields compared to their alkyl-substituted counterparts due to differences in the rates of non-radiative decay and intersystem crossing. nih.govacs.org However, the rigid and extended π-system of the naphthalene core provides a good foundation for fluorescence. 2-Naphthol itself is a fluorescent compound, and its derivatives are widely used as fluorescent probes. wikipedia.org The introduction of the long alkyl chain is not expected to significantly alter the electronic transitions, which are primarily governed by the aromatic core, but it can influence intermolecular packing in the solid state, which in turn can affect solid-state emission properties through aggregation-induced effects.

Table 2: Predicted Impact of Substitution on Naphthalene Electronic Properties This table provides a qualitative summary based on established principles of substituent effects on aromatic systems.

| Substituent | Position | Effect on HOMO | Effect on LUMO | Expected Impact on HOMO-LUMO Gap |

|---|---|---|---|---|

| -OH (hydroxyl) | 1 | Energy Level Increase (destabilization) | Minor Change | Decrease |

| -OR (alkoxy) | 2 | Energy Level Increase (destabilization) | Minor Change | Decrease |

| Combined -OH and -OR | 1 and 2 | Significant Energy Level Increase | Minor Change | Significant Decrease |

Influence of Alkyl Chain Length and Branching on Self-Assembly and Functional Performance

The octadecyl (C18) chain is a defining feature of 2-octadecoxynaphthalen-1-ol, and its length and structure are critical determinants of the material's self-assembly and performance. In amphiphilic molecules, the length of the alkyl chain directly influences the balance between the hydrophobic interactions of the tails and the interactions of the polar headgroups.

Longer alkyl chains, like the C18 chain, promote stronger van der Waals forces, which enhances the tendency for self-assembly and the thermal stability of the resulting ordered phases. mdpi.com As the chain length increases in a homologous series of liquid crystals, there is often a transition from nematic to more ordered smectic phases, and the clearing temperatures tend to increase. scirp.orgscirp.org This increased order and stability are crucial for applications requiring robust, well-defined nanostructures.

While the octadecyl chain in the title compound is linear, the introduction of branching in the alkyl chain would have a significant impact. Branching disrupts the regular packing of the alkyl chains, lowering the melting point and often destabilizing or preventing the formation of highly ordered smectic phases. This can be a useful strategy to tune the phase behavior and processing temperature of a material.

The functional performance is directly tied to this self-assembly. For example, in organic electronics, the molecular packing within thin films dictates charge carrier mobility. Well-ordered lamellar structures formed by long-chain derivatives can facilitate efficient charge transport. In sensor applications, the ability to form stable, well-defined monolayers, such as Langmuir-Blodgett films, is essential. The long C18 chain is well-suited for the formation of such stable monolayers at an air-water interface, where the hydrophobic tails orient away from the water and the hydrophilic naphthalenol heads interact with the subphase. nanoscience.com

Table 3: General Influence of Alkyl Chain Characteristics on Material Properties This table summarizes general trends observed for amphiphilic molecules.

| Alkyl Chain Characteristic | Effect on Intermolecular Forces | Impact on Phase Stability | Consequence for Functional Performance |

|---|---|---|---|

| Increasing Chain Length | Stronger van der Waals interactions | Increased thermal stability of ordered phases (e.g., higher melting/clearing points); promotes smectic phases over nematic. | Enhanced structural integrity for thin films; potentially improved charge transport in ordered domains. |

| Introducing Branching | Weaker van der Waals interactions due to packing disruption | Decreased thermal stability; destabilization of ordered phases (e.g., lower melting/clearing points). | Lower processing temperatures; can be used to tune solubility and film-forming properties. |

Phenolic Group Reactivity and its Role in Functionalization and Cross-linking for Material Integration

The phenolic hydroxyl group at the 1-position of the naphthalene core is a key functional handle for chemical modification, functionalization, and integration into larger material systems. The reactivity of this group is similar to that of phenol (B47542) but is influenced by the electron-rich naphthalene ring, making it a versatile site for a range of chemical transformations. wikipedia.orgchemicalbook.com

The hydroxyl group can be readily functionalized through reactions like etherification or esterification. More importantly, it serves as a reactive site for polymerization and cross-linking, enabling the incorporation of the 2-octadecoxynaphthalen-1-ol unit into polymer backbones or networks. For example, naphthol derivatives are used to synthesize high-performance polymers such as poly(ester amide)s and epoxy resins. mdpi.comresearchgate.net In these processes, the naphthol can act as a monomer or a curing agent.

The integration of the rigid, bulky naphthalene core into a polymer chain can significantly enhance the thermal stability and mechanical properties of the resulting material. Polymers containing naphthalene units often exhibit higher glass transition temperatures (Tg) and improved thermal degradation resistance compared to their benzene-based analogues. google.com

For example, 2-naphthol can be used to create hyper-cross-linked polymers through reactions with cross-linking agents like formaldehyde (B43269) dimethyl acetal, leading to materials with high porosity and thermal stability. nih.gov The phenolic group's ability to participate in such cross-linking reactions is fundamental to creating robust, thermosetting materials. The long octadecyl chain would remain as a pendant group, imparting properties such as hydrophobicity or acting as a plasticizer within the polymer network.

Common Reactions for Functionalization and Cross-linking:

Polycondensation: Reaction with dicarboxylic acids or their derivatives to form polyesters.

Epoxy Curing: The phenolic proton can react to open epoxide rings, acting as a hardener for epoxy resins to form a cross-linked network. mdpi.com

Friedel-Crafts Alkylation: The activated naphthalene ring can react with cross-linkers in the presence of a catalyst to form hyper-cross-linked porous polymers. nih.gov

Rational Design Principles for Tailored Naphthalene-Phenol-Ether Materials

Based on the structure-function relationships discussed, a set of rational design principles can be formulated for creating new materials based on the naphthalene-phenol-ether motif with specific, tailored properties.

Tuning Mesophase Behavior and Thermal Properties:

To achieve highly ordered smectic phases with high thermal stability, long, linear alkyl chains (n > 10) are essential. The octadecyl chain is ideal for this purpose.

To lower melting points or induce nematic phases, shorter alkyl chains (n < 8) or the introduction of branching into the alkyl tail can be employed to disrupt crystalline packing.

Incorporating molecular structures that enhance linearity (e.g., linking to a benzoate group) will favor liquid crystallinity, while increasing non-linearity or bulkiness may disrupt it. scirp.orgscirp.org

Controlling Electronic and Photophysical Properties:

The absorption and emission wavelengths can be fine-tuned by introducing additional electron-donating or electron-withdrawing groups onto the naphthalene ring. The specific placement of these groups (e.g., at the 4, 5, or 7 positions) will determine the extent of the spectral shift.

Engineering for Polymer Integration and Performance:

The phenolic hydroxyl group should be exploited as the primary site for polymerization. The choice of co-monomer (e.g., diacids for polyesters, epoxides for epoxy networks) will determine the class and properties of the final polymer.

The high thermal stability of the naphthalene core should be leveraged to create high-performance polymers with elevated glass transition and degradation temperatures. google.com

The long alkyl chain can be used to control the solubility of the monomer, the flexibility of the final polymer, and its surface properties (e.g., hydrophobicity).

By applying these principles, it is possible to move beyond simple compound synthesis and rationally engineer a new generation of functional materials based on the 2-octadecoxynaphthalen-1-ol framework, with precise control over their supramolecular, photophysical, and thermomechanical properties.

Future Prospects and Interdisciplinary Research Frontiers for Naphthalene Phenol Ether Compounds

Exploration of Novel Naphthalene (B1677914) Core Modifications for Enhanced Functionality

The naphthalene core is not merely a passive scaffold but an active component that dictates the electronic and photophysical properties of the molecule. acs.orgresearchgate.net Future research will undoubtedly focus on the strategic modification of this core to tailor its properties for specific applications.

One promising avenue is the introduction of various functional groups onto the naphthalene ring system. This can lead to materials with enhanced fluorescence, improved thermal stability, or specific recognition capabilities. For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the HOMO-LUMO gap, thereby tuning the compound's absorption and emission spectra. samipubco.comresearchgate.net The synthesis of novel naphthalene diimides (NDIs) with core annulations has already demonstrated the potential to create materials with tunable electronic characteristics, which are highly desirable for applications in organic electronics. nih.gov

Another area of exploration is the synthesis of multi-naphthalene systems, where two or more naphthalene units are linked together. These extended aromatic systems can exhibit unique photophysical properties, such as excimer formation and enhanced charge transport, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The development of synthetic strategies to control the regiochemistry of these linkages will be crucial for fine-tuning the material properties.

Furthermore, the incorporation of heteroatoms, such as nitrogen, sulfur, or phosphorus, into the naphthalene core can lead to novel heterocyclic systems with unique electronic and catalytic properties. These modifications can enhance the compound's ability to coordinate with metal ions or participate in specific chemical reactions, opening up possibilities for their use in catalysis and sensing.

Table 1: Examples of Naphthalene Core Modifications and their Potential Functional Enhancements

| Modification Type | Example of Functional Group/Strategy | Potential Enhanced Functionality | Relevant Applications |

| Functional Group Substitution | Electron-donating groups (e.g., -OCH3, -NH2) | Increased fluorescence quantum yield | Bio-imaging, Sensors |

| Electron-withdrawing groups (e.g., -CN, -NO2) | Tunable redox potentials | Organic electronics, Catalysis | |

| Extended Aromatic Systems | Biphenylnaphthalene, Dinaphthyl ethers | Enhanced charge mobility | Organic field-effect transistors (OFETs) |

| Heteroatom Incorporation | Aza-naphthalenes, Thia-naphthalenes | Modified electronic properties, Metal coordination | Catalysis, Chemsensors |

| Core Annulation | Fused heterocyclic rings | Reduced energy band gap | Organic photovoltaics (OPVs) |

Integration of Naphthalene-Alkoxy-Phenol Systems into Hybrid Material Architectures

The integration of naphthalene-alkoxy-phenol systems into larger, more complex material architectures represents a significant frontier in materials science. These hybrid materials can exhibit synergistic properties that are not present in the individual components.

One area of active research is the incorporation of these compounds into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The naphthalene-phenol-ether moiety can act as a versatile building block, providing both structural rigidity and functional sites within the framework. The porous nature of MOFs and COFs, combined with the specific recognition capabilities of the naphthalene unit, can lead to materials with applications in gas storage, separation, and catalysis.

Another exciting direction is the development of naphthalene-based polymers and dendrimers. By polymerizing naphthalene-phenol-ether monomers, it is possible to create materials with high thermal stability, good mechanical properties, and tunable optical and electronic characteristics. These polymers could find applications as high-performance plastics, organic semiconductors, or drug delivery vehicles. Dendrimers, with their well-defined, branched architecture, offer opportunities for creating highly functionalized nanoscale materials for applications in catalysis and nanomedicine.

Furthermore, the self-assembly of naphthalene-alkoxy-phenol derivatives into supramolecular structures is a promising bottom-up approach to creating complex, hierarchical materials. The non-covalent interactions, such as π-π stacking and hydrogen bonding, between the naphthalene and phenol (B47542) units can drive the formation of well-ordered assemblies, such as nanofibers, gels, and liquid crystals. researchgate.net These materials could have applications in areas such as tissue engineering, organic electronics, and sensing. A study on calix naphth arenes, a type of phenol-naphthalene hybrid macrocycle, has shown their ability to complex with alkali metal cations through cation-π interactions. acs.org

Development of Advanced Characterization Tools for Complex Hierarchical Assemblies

As researchers create increasingly complex hierarchical assemblies of naphthalene-phenol-ether compounds, the need for advanced characterization tools becomes paramount. Traditional techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, will continue to be essential for elucidating the molecular structure of these compounds. However, to understand the structure and dynamics of their supramolecular assemblies, more sophisticated techniques will be required.

High-resolution imaging techniques, such as atomic force microscopy (AFM) and transmission electron microscopy (TEM), will be crucial for visualizing the morphology of self-assembled nanostructures. These techniques can provide valuable information about the size, shape, and packing of the molecular components.

Scattering techniques, such as small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS), can provide information about the structure of these assemblies in solution and in the solid state. These techniques can be used to determine the size and shape of aggregates, as well as the distance between them.

Multiscale Computational Modeling for Predictive Material Design and Optimization

Computational modeling is poised to play an increasingly important role in the design and optimization of naphthalene-phenol-ether-based materials. By using a combination of quantum mechanical and molecular mechanical methods, it is possible to predict the properties of these compounds and their assemblies with a high degree of accuracy.

Quantum chemical calculations, such as density functional theory (DFT), can be used to predict the electronic structure, optical properties, and reactivity of individual molecules. samipubco.com This information can be used to screen potential candidates for specific applications and to guide the design of new molecules with improved properties. Theoretical investigations using DFT have been employed to explore the effects of different functional groups on the electronic, optical, and charge transfer properties of naphthalene derivatives for applications in organic electronics. researchgate.net

Molecular dynamics (MD) simulations can be used to study the self-assembly of these molecules into larger, more complex structures. These simulations can provide insights into the thermodynamics and kinetics of the assembly process, as well as the structure and dynamics of the resulting assemblies. This information can be used to understand how to control the self-assembly process to create materials with desired properties. In silico drug design techniques are also being used to evaluate the pharmacokinetic properties and biological activities of naphthalene derivatives. ijpsjournal.com

Multiscale modeling approaches, which combine different levels of theory to study systems at different length and time scales, will be particularly useful for studying these complex hierarchical systems. By bridging the gap between the molecular and macroscopic scales, these models can provide a comprehensive understanding of the structure-property relationships in these materials, enabling a more rational design of new materials with tailored functionalities.

Emerging Applications in Sustainable Technologies and Environmental Science

The unique properties of naphthalene-phenol-ether compounds make them attractive candidates for a wide range of applications in sustainable technologies and environmental science.

In the area of sustainable energy, these compounds could be used as components in organic solar cells, where their strong light absorption and good charge transport properties could lead to high power conversion efficiencies. They could also be used as sensitizers in dye-sensitized solar cells or as components in organic thermoelectrics.

In the field of environmental remediation, functionalized naphthalene derivatives can be used as adsorbents for the removal of pollutants from water and air. mdpi.com For example, activated carbon fibers have shown high efficiency in adsorbing gaseous naphthalene. mdpi.com The ability to tune the surface chemistry of these materials by modifying the naphthalene-phenol-ether structure could lead to highly selective and efficient sorbents for a variety of environmental contaminants. The microbial degradation of naphthalene and its derivatives is also a key area of research for bioremediation purposes. nih.gov

Furthermore, the development of naphthalene-based sensors for the detection of environmental pollutants is a promising area of research. The fluorescence of many naphthalene derivatives is sensitive to their local environment, making them ideal candidates for use in chemical sensors. By designing molecules that selectively bind to specific pollutants, it is possible to create highly sensitive and selective sensors for environmental monitoring. The photodegradation of naphthalene-derived particles is an important area of study in environmental science to understand the evolution of atmospheric aerosols. rsc.org The use of low-naphthalene aromatic solvents in agrochemicals is also being explored to reduce environmental risks. haltermann-carless.com

Table 2: Emerging Sustainable and Environmental Applications of Naphthalene-Phenol-Ether Compounds

| Application Area | Specific Application | Rationale for Use |

| Sustainable Energy | Organic Photovoltaics (OPVs) | Strong light absorption, good charge transport properties. |

| Dye-Sensitized Solar Cells (DSSCs) | Efficient light harvesting and electron injection. | |

| Environmental Remediation | Adsorbents for pollutant removal | High surface area, tunable surface chemistry. |

| Bioremediation enhancement | Serving as a model compound for studying microbial degradation of PAHs. nih.gov | |

| Environmental Monitoring | Fluorescent sensors for pollutants | High sensitivity and selectivity. |

| Green Chemistry | Catalysts for organic reactions | High stability and tunable catalytic activity. |

| Agrochemicals | Low-toxicity solvents | Reduced environmental impact compared to traditional solvents. haltermann-carless.com |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing acetic acid;2-octadecoxynaphthalen-1-ol?

- Methodological Answer : The synthesis typically involves alkylation of naphthol derivatives under acidic conditions. For example, phosphoric and glacial acetic acid mixtures (1:1 v/v) are used to promote regioselective substitution at the 2-position of the naphthalene ring. Refluxing at 80–100°C for 12–24 hours under inert atmosphere (e.g., nitrogen) minimizes oxidative byproducts. Post-synthesis, neutralization with dilute KOH followed by extraction with ethyl acetate is recommended .

Q. How can the purity of this compound be validated after synthesis?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min, monitoring UV absorption at 254 nm .

- NMR : Analyze and spectra for characteristic peaks (e.g., naphthol aromatic protons at δ 6.8–7.5 ppm and alkyl chain methylene signals at δ 1.2–1.6 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 646.9 for [M+H]) .

Q. What solvents are compatible with this compound for biological assays?

- Methodological Answer : Use polar aprotic solvents like DMSO or DMF for stock solutions (10 mM), followed by dilution in PBS (pH 7.4) to ≤1% solvent concentration. Avoid chlorinated solvents (e.g., dichloromethane) due to potential destabilization of the trityloxy group .

Advanced Research Questions

Q. How do steric effects influence regioselectivity during alkylation of naphthol derivatives in this compound’s synthesis?

- Methodological Answer : Steric hindrance from the octadecoxy chain directs substitution to the less hindered 2-position of the naphthalene ring. Computational modeling (e.g., DFT calculations) can quantify steric maps, while experimental validation involves comparing product ratios using substituted naphthols (e.g., 1-methoxynaphthol vs. 1-naphthol) under identical conditions .

Q. What strategies resolve contradictions in reported stability data for this compound across solvents?

- Methodological Answer : Conduct accelerated stability studies:

- For hydrolytic stability : Incubate the compound in DMSO/PBS (1:9) at 40°C for 14 days, analyzing degradation via HPLC.

- For oxidative stability : Expose to (0.1% v/v) and monitor peroxide adducts using LC-MS.

Conflicting data often arise from trace impurities (e.g., metal ions); thus, include chelating agents (EDTA) in buffers .

Q. How can molecular dynamics (MD) simulations improve understanding of this compound’s interactions with lipid membranes?

- Methodological Answer : Build a bilayer model (e.g., DPPC lipids) and simulate the compound’s insertion using GROMACS. Key parameters:

- Orientation : Hydrophobic octadecoxy chain embeds into the bilayer, while the naphthol ring remains at the interface.

- Diffusion coefficient : Calculate lateral mobility to assess membrane-disrupting potential. Validate with fluorescence quenching assays using diphenylhexatriene (DPH) probes .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.